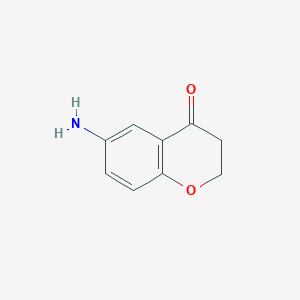

6-Aminochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBARYAQCKDIKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602120 | |

| Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103441-69-6 | |

| Record name | 6-Amino-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques for Aminochromanone Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 6-aminochroman-4-one in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H-NMR spectrum of a chromanone derivative, distinct signals corresponding to the aromatic, methylene, and amine protons can be observed. For instance, in a related 7-amino-4-methyl-chromen-2-one, the aromatic protons appear as doublets and multiplets in the range of δ 6.39-7.4 ppm, while the methyl group protons appear as a singlet at δ 2.39 ppm. rsc.org The amino group protons typically appear as a broad singlet. rsc.org The specific chemical shifts and coupling constants are highly dependent on the solvent used and the substitution pattern on the chromanone ring. rsc.orghmdb.cahmdb.caresearchgate.netmdpi.com

Table 1: Representative ¹H-NMR Spectral Data for an Aminochromanone Derivative Note: This table is illustrative and based on a related aminocoumarin structure. Actual values for this compound may vary.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.39 - 7.4 | d, m | 7.2, 8.8 |

| -NH₂ | 6.09 | s | - |

| -CH₃ | 2.39 | s | - |

Carbon-13 NMR (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. The carbonyl carbon (C=O) of the chromanone ring is typically observed at a downfield chemical shift, often in the range of 160–185 ppm. nobraintoosmall.co.nzasianpubs.org Aromatic carbons resonate in the region of approximately 115–140 ppm, while the aliphatic carbons of the chroman ring appear at higher field strengths. nobraintoosmall.co.nzasianpubs.org The chemical shift of the carbon atom attached to the amino group is also a key diagnostic signal. hmdb.ca

Table 2: Representative ¹³C-NMR Spectral Data for a Chromone (B188151) Derivative Note: This table is illustrative and based on a related chromone structure. Actual values for this compound may vary.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 160 - 185 |

| Aromatic C | 115 - 140 |

| Aliphatic C | 20 - 70 |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration, usually in the range of 1630-1695 cm⁻¹ for amides and ketones. nobraintoosmall.co.nzpg.edu.pl The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. nobraintoosmall.co.nz The C-N stretching vibration is usually found in the 1000-1250 cm⁻¹ range. nobraintoosmall.co.nz Aromatic C-H and C=C stretching vibrations also give rise to characteristic peaks. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Carbonyl (C=O) | Stretch | 1630 - 1695 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Variable |

| C-N | Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Since it contains an odd number of nitrogen atoms, its molecular ion peak will have an odd mass-to-charge ratio (m/z). libretexts.orgmiamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Fragmentation analysis within the mass spectrometer provides valuable structural information. wikipedia.org The fragmentation of the molecular ion can lead to characteristic daughter ions. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. libretexts.orglibretexts.org The loss of small neutral molecules such as CO can also be observed. libretexts.org

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]⁺ | Odd integer | Molecular Ion |

| [M-CO]⁺ | M - 28 | Loss of carbon monoxide |

| Alpha-cleavage fragments | Variable | Fragments from cleavage next to the amine |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and the absolute configuration of chiral centers. wikipedia.orglibretexts.org This technique provides an unambiguous structural determination in the solid state. nih.govresearchgate.net The resulting electron density map can be interpreted to build an atomic model of the molecule. researchgate.net This method is particularly crucial for establishing the stereochemistry of chiral molecules. bioscience.fi

Chromatographic Methodologies for Purity, Separation, and Enantiomeric Excess Determination

Chromatographic techniques are essential for the purification, separation, and analysis of this compound, particularly for resolving enantiomers if the compound is chiral.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for these purposes. chiralpedia.comcsfarmacie.czmdpi.com For the separation of enantiomers, chiral stationary phases (CSPs) are employed. csfarmacie.czsigmaaldrich.comnih.gov These CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation. chiralpedia.com The choice of the CSP and the mobile phase composition are critical for achieving good resolution. sigmaaldrich.com The determination of enantiomeric excess (ee) is a crucial quality control parameter for chiral compounds, and this is readily achieved using chiral HPLC. chiralpedia.com

Other chromatographic techniques such as gas chromatography (GC) and supercritical fluid chromatography (SFC) can also be adapted for the analysis and separation of aminochromanone derivatives, often requiring derivatization to improve volatility or detectability. chiralpedia.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound from reaction mixtures and for purity assessment of the final compound. wikipedia.orgopenaccessjournals.com The method separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.orglibretexts.org The versatility of HPLC allows for several modes of operation, each suited to different properties of the analyte.

Research Findings: For a polar, aromatic amine like this compound, several HPLC strategies can be employed:

Reversed-Phase (RP-HPLC): This is the most common HPLC mode. It uses a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase (e.g., a mixture of water or buffer and acetonitrile (B52724) or methanol). The separation is driven by hydrophobic interactions. For this compound, the retention would be influenced by the mobile phase composition, pH, and temperature. Adjusting the pH of the mobile phase is critical as it affects the ionization state of the amino group, thereby altering the compound's polarity and retention time.

Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (like silica (B1680970) or alumina) and a nonpolar mobile phase. libretexts.org It is suitable for very polar compounds and for separating isomers. However, it is often more sensitive to water content in the mobile phase, which can lead to inconsistent retention times. libretexts.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase rich in organic solvent with a small amount of aqueous buffer. wikipedia.org This technique is particularly effective for separating polar compounds that are too weakly retained in reversed-phase mode. wikipedia.org A HILIC method could provide excellent retention and separation for this compound from other polar impurities. jocpr.com

Derivatization: To enhance detection sensitivity, especially for fluorescence detection, the primary amino group of this compound can be derivatized. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary amines to form highly fluorescent derivatives, allowing for very low detection limits. nih.gov

In a patent for a related aminochroman derivative, HPLC analysis was used to confirm the purity of the final product, showing a content of 97%. google.com Detection is typically achieved using a UV detector, leveraging the chromanone ring's absorbance, or a fluorescence detector after derivatization for higher sensitivity. wikipedia.orgnih.gov

| Parameter | Typical Conditions | Rationale/Comments |

|---|---|---|

| Mode | Reversed-Phase (RP) or HILIC | RP is versatile; HILIC is excellent for polar analytes. wikipedia.orgjocpr.com |

| Stationary Phase (Column) | C18, C8 (for RP); Silica, Amide (for HILIC) | Choice depends on the specific separation needs and hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., acetate, phosphate) | Buffer controls the ionization of the amino group, affecting retention. nih.gov |

| Detection | UV-Vis (e.g., 254 nm); Fluorescence (with derivatization) | UV detection is standard; fluorescence offers higher sensitivity. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow for analytical columns (e.g., 4.6 mm ID). nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile compounds without decomposition. wikipedia.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. wikipedia.orglibretexts.org Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Research Findings: Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the hot injection port. To overcome these issues, chemical derivatization is typically required. unodc.orgjfda-online.com

Derivatization: The active hydrogen on the primary amino group can be replaced with a less polar, more thermally stable group. Common derivatization techniques include:

Silylation: Reacting the molecule with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.

Acylation: Reacting the molecule with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA) to form an acyl derivative. This process increases the compound's volatility and reduces interactions with the column, resulting in sharper, more symmetrical peaks. jfda-online.com

Column Selection: A capillary column with a non-polar or mid-polarity stationary phase (e.g., SE-54, DB-5) is typically used for the analysis of such derivatives. epa.gov

Detection: A Flame Ionization Detector (FID) is a common general-purpose detector. However, for enhanced selectivity and sensitivity for nitrogen-containing compounds like this compound, a Nitrogen-Phosphorus Detector (NPD) is highly effective. epa.gov

In related syntheses, GC has been successfully used to monitor reaction progress and determine the yield of intermediates, such as measuring the conversion of an aminochromanone to an aminochromene, where yields of 85-87% were reported. google.com

| Parameter | Typical Conditions | Rationale/Comments |

|---|---|---|

| Derivatization Agent | BSTFA (Silylation) or TFAA (Acylation) | Increases volatility and thermal stability, improves peak shape. jfda-online.com |

| Column | Fused Silica Capillary (e.g., 30 m x 0.25 mm) | Provides high resolution. epa.gov |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, SE-54) | A versatile phase of low-to-medium polarity suitable for a wide range of derivatives. epa.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. wikipedia.org |

| Detector | Flame Ionization (FID) or Nitrogen-Phosphorus (NPD) | FID is a universal detector for organic compounds; NPD is selective for nitrogen. epa.gov |

Chiral Separation Techniques (e.g., Capillary Electrophoresis)

While this compound itself is an achiral molecule, many biologically active aminochroman derivatives possess a stereocenter (e.g., at the 2- or 3-position), making the separation of enantiomers a critical step. researchgate.net Enantiomers have identical physical properties in an achiral environment, so specialized chiral separation techniques are required for their resolution. libretexts.org

Research Findings:

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. aurorabiomed.comtechnologynetworks.com For chiral separations, a chiral selector is added to the background electrolyte in the capillary. researchgate.net The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities, allowing them to be separated. researchgate.net

Chiral Selectors: Cyclodextrins (like β-cyclodextrin) are commonly used chiral selectors for separating enantiomers of amino compounds. researchgate.net Research on antidepressant aminochroman analogues has demonstrated the successful use of capillary electrophoresis with β-cyclodextrin to determine the enantiomeric purity of the final products. researchgate.net

Chiral HPLC: This is another powerful method for enantiomeric separation. It can be performed in two ways:

Indirect Method: The racemic mixture is derivatized with a pure chiral agent to form a pair of diastereomers, which can then be separated on a standard achiral HPLC column. chromatographyonline.com

Direct Method: The racemic mixture is separated directly on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are effective at resolving a broad range of chiral compounds through interactions like hydrogen bonding and π-π stacking. nih.gov

These techniques are indispensable for the development of single-enantiomer aminochroman-based drugs, where one enantiomer may be active while the other is inactive or causes adverse effects. researchgate.netcrystalpharmatech.com

Specialized Spectroscopic and Analytical Probes

Beyond standard chromatographic methods, specialized probes and techniques offer enhanced sensitivity and deeper structural insights into aminochromanone systems.

Chemiluminescence Detection: This is an ultra-sensitive detection method that can be coupled with HPLC. shimadzu.co.kr It is not based on light absorption, but rather on the emission of light from a chemical reaction. wikipedia.org An analyte, or a derivative of it, reacts with a chemiluminescent reagent (like luminol (B1675438) or an acridinium (B8443388) ester) delivered post-column, and the resulting light emission is measured by a photomultiplier tube. shimadzu.co.krthermofisher.com

Application: For this compound, direct detection is unlikely. Instead, the primary amino group would be tagged with a label that can participate in a chemiluminescent reaction. This approach can achieve detection limits in the femtomole (10⁻¹⁵ mol) to attomole (10⁻¹⁸ mol) range, making it ideal for trace-level analysis. shimadzu.co.kr

Natural Bond Orbital (NBO) Analysis: NBO analysis is a theoretical computational method, not an experimental one. It examines a calculated quantum mechanical wavefunction to provide an intuitive chemical picture of molecular bonding and structure. uni-muenchen.dewikipedia.org It translates complex molecular orbitals into localized Lewis structures, comprising one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de

Application: For this compound, NBO analysis can provide valuable insights into its electronic structure. It can quantify:

The hybridization of atomic orbitals.

The polarity of bonds (e.g., the C=O, C-N, and N-H bonds).

Electron delocalization effects, such as the interaction of the nitrogen lone pair with the aromatic π-system and the carbonyl group (hyperconjugation). These interactions are described as donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals and are key to understanding the molecule's stability and reactivity. uni-muenchen.deresearchgate.net

| NBO Output | Description | Relevance to this compound |

|---|---|---|

| Natural Atomic Charges | Calculates the electron density centered on each atom. | Reveals the charge distribution and identifies electrophilic/nucleophilic sites. |

| Hybridization | Describes the spd composition of the atomic orbitals used in bonding. | Characterizes the geometry and nature of bonds (e.g., the sp² character of the carbonyl carbon). |

| Bonding Orbitals | Identifies Lewis-type bonds (σ, π) and lone pairs (LP). | Confirms the intuitive Lewis structure and quantifies the electron occupancy of each bond/lone pair. wisc.edu |

| Hyperconjugative Interactions | Analyzes delocalization from filled donor orbitals (e.g., bonds, lone pairs) to empty acceptor orbitals (antibonds). | Quantifies the stabilizing effect of electron delocalization from the nitrogen lone pair into the aromatic ring. researchgate.net |

Computational Chemistry and Molecular Modeling Studies in Aminochromanone Research

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational methods, particularly DFT, are powerful tools for investigating the pathways of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify the minimum energy paths connecting reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate.

For derivatives of the chroman scaffold, computational studies can be employed to:

Model Reaction Pathways: For instance, in the synthesis of chroman derivatives, DFT can model the step-by-step mechanism, calculating the energy barriers (activation energies) for each step. This helps in understanding why a particular reaction is favored over others.

Analyze Transition States: The geometry and energy of a transition state provide critical information about the feasibility of a reaction. Computational analysis can confirm experimentally proposed mechanisms or suggest alternative pathways.

Explain Selectivity: In reactions where multiple products are possible, DFT calculations can explain the observed regioselectivity or stereoselectivity by comparing the activation energies of the different pathways leading to each product. For example, calculations of atomic charges and other reactivity indices can predict which site on the 6-aminochroman-4-one core is most likely to react. nih.gov

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivation

Structure-Activity Relationship (SAR) studies aim to identify the chemical features of a molecule responsible for its biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical equation that quantitatively links the structural properties of a series of compounds to their biological activities. pharmdguru.comprotoqsar.commedcraveonline.com

The general process for developing a QSAR model involves:

Data Collection: A set of structurally related compounds (e.g., various derivatives of this compound) with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). protoqsar.com

Model Building: Statistical methods, such as multiple linear regression, are used to build an equation that correlates a selection of descriptors with the observed biological activity. nih.gov

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its robustness. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources. medcraveonline.com

| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Descriptor 3 (e.g., HOMO Energy) | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|---|

| Derivative 1 | 2.5 | 3.1 D | -6.2 eV | 10.5 | 10.2 |

| Derivative 2 | 3.1 | 2.8 D | -6.5 eV | 5.2 | 5.8 |

| Derivative 3 | 2.8 | 4.5 D | -6.1 eV | 8.9 | 9.1 |

| Derivative 4 | 3.5 | 2.5 D | -6.8 eV | 1.7 | 2.0 |

This table presents a hypothetical example of data used in a QSAR study for a series of aminochromanone derivatives. The goal is to build a mathematical model where Predicted Activity = f(Descriptor 1, Descriptor 2, Descriptor 3).

Molecular Docking and Pharmacophore Modeling for Receptor Binding and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. openaccessjournals.com The process involves sampling numerous possible conformations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. openaccessjournals.comnih.gov

In research involving chromanone scaffolds, molecular docking has been used to:

Predict Binding Modes: It helps visualize how a this compound derivative might fit into the active site of a target enzyme or receptor. d-nb.info

Identify Key Interactions: Docking reveals specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govd-nb.info

Screen Virtual Libraries: It can be used to screen large databases of compounds to identify potential new inhibitors for a specific target. nih.gov

For example, studies on related N-(4-oxo-4H-chromen-yl) derivatives have used molecular docking to investigate their binding interactions with targets like the HERA protein (for cytotoxic activity) and Peroxiredoxins (for antioxidant activity), showing good correlation with in vitro results. d-nb.info

Pharmacophore modeling is another crucial technique. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.govnih.gov These features typically include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. dergipark.org.tr Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov These models are then used as 3D queries to search compound databases for novel molecules that match the pharmacophore and are therefore likely to be active. researchgate.netdovepress.com

Scaffold Hopping and De Novo Design Approaches in Ligand Discovery

The this compound core is a valuable "scaffold" or chemical starting point. Scaffold hopping is a medicinal chemistry strategy that aims to identify new, structurally distinct core structures that can maintain the same biological activity as a known active compound. uniroma1.itnih.gov The goal is to discover novel chemotypes with improved properties, such as better selectivity, enhanced pharmacokinetic profiles, or novel intellectual property positions. uniroma1.it Computational methods, including shape-based screening and pharmacophore searches, are instrumental in identifying isofunctional but structurally different scaffolds. nih.gov

De novo design is an even more ambitious approach where novel molecules are designed from scratch, either by piecing together small molecular fragments or by using generative algorithms. frontiersin.orgnih.gov When a binding site structure is known, de novo design algorithms can build a molecule atom-by-atom or fragment-by-fragment directly within the pocket, optimizing its fit and interactions. frontiersin.orgnih.gov Starting with a fragment of the this compound structure, these methods could be used to "grow" novel ligands tailored to a specific target, exploring chemical space beyond simple derivatization. csic.es

Academic Investigations into the Biological and Pharmacological Relevance of Aminochromanone Derivatives

The Chroman-4-one Scaffold as a Foundation for Biologically Active Molecules

The chroman-4-one framework is a privileged heterocyclic structure that serves as a crucial building block in the fields of medicinal chemistry and drug discovery. researchgate.netnih.gov This scaffold, characterized by a benzene (B151609) ring fused to a dihydropyran ring, is prevalent in a wide array of natural products and synthetic compounds that exhibit significant biological activities. nih.govfrontiersin.org The structural versatility of the chroman-4-one skeleton, which allows for substitutions at various positions, provides a rich platform for the design and synthesis of novel therapeutic agents. researchgate.net

Natural and synthetic compounds containing the chroman-4-one moiety have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties. nih.govmdpi.com The absence of a double bond between positions C-2 and C-3 distinguishes chroman-4-ones from the related chromones, and this structural nuance can lead to significant differences in biological activity. nih.gov The chroman-4-one scaffold's inherent drug-like properties and its capacity for diverse chemical modifications make it an attractive starting point for developing new lead compounds in drug design. researchgate.netresearchgate.net Its presence in molecules targeting a variety of biological pathways underscores its importance as a foundational element for creating biologically active molecules. nih.govfrontiersin.org

Identification and Characterization of Protein Targets and Biological Pathways

Derivatives of 6-aminochroman-4-one have been the subject of various studies to identify and characterize their interactions with specific protein targets and their influence on biological pathways. These investigations have revealed that this class of compounds can modulate the activity of several enzymes and receptors, suggesting their potential as therapeutic agents for a range of diseases.

Enzymatic Inhibition Studies (e.g., Sirtuins, Monoamine Oxidases, Cholinesterases, Aromatases)

The chroman-4-one scaffold has been utilized in the development of inhibitors for several enzyme families.

Sirtuins: Certain chroman-4-one and chromone (B188151) derivatives have been identified as selective inhibitors of Sirtuin 2 (Sirt2), a deacetylating enzyme. gu.se Some of these inhibitors have shown activity in the low micromolar range. gu.se

Monoamine Oxidases (MAOs): The chromene scaffold, a related structure, has been explored for the development of monoamine oxidase inhibitors. mdpi.com This suggests that chroman-4-one derivatives could also be investigated for their potential to inhibit MAOs, which are key enzymes in the metabolism of neurotransmitters.

Cholinesterases: Dual inhibitors of both cholinesterases and monoamine oxidases are being investigated as a therapeutic strategy for Alzheimer's disease. nih.gov While specific studies on this compound are not detailed, the broader class of chromone derivatives has been explored for cholinesterase inhibition. vdoc.pub

Aromatases: Analogues of aminoglutethimide, which feature a different core structure but also possess an amino group, have been studied for their ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis. nih.gov This highlights a potential, though not yet explored, avenue for this compound derivatives.

The following table summarizes the inhibitory activities of some chroman-4-one derivatives against various enzymes.

| Compound Class | Target Enzyme | Activity | Reference |

| Chroman-4-one/Chromone Derivatives | Sirtuin 2 (Sirt2) | IC50 in the low µM range | gu.se |

| Chromene Derivatives | Monoamine Oxidase (MAO) | Identified as inhibitors | mdpi.com |

| Phthalimide Derivatives | Cholinesterases (AChE/BChE) & MAO-B | AChE IC50 = 0.24 µM; MAO-B IC50 = 0.09 µM | nih.gov |

| Aminoglutethimide Analogues | Aromatase | Weak to no inhibition by some analogues | nih.gov |

G-Protein Coupled Receptor (GPCR) Ligand Interactions (e.g., 5-HT1A, 5-HT7, Somatostatin (B550006) Receptors, Bradykinin (B550075) B1 Receptor)

The this compound scaffold and its derivatives have shown promise as ligands for several G-protein coupled receptors.

5-HT1A and 5-HT7 Receptors: Novel 3-aminochroman derivatives have been synthesized and evaluated for their affinity to serotonin (B10506) 5-HT7 receptors, with some compounds showing affinities in the nanomolar to micromolar range. lookchem.com The 5-substituted-2-aminotetralin (5-SAT) scaffold, which shares structural similarities, has been used to develop ligands with high affinity for both 5-HT7 and 5-HT1A receptors. nih.gov

Somatostatin Receptors: Functionalized chroman-4-one and chromone derivatives have been developed as peptidomimetics of the hormone somatostatin, resulting in compounds with agonistic properties for two subtypes of somatostatin receptors. gu.se

Bradykinin B1 Receptor: While direct studies on this compound are lacking, homology models of the bradykinin B1 receptor have been used to study the binding of antagonists, indicating the receptor's tractability for small molecule inhibitors. science.gov

The table below presents the binding affinities of some aminochroman-related derivatives for various GPCRs.

| Compound Class | Target Receptor | Affinity (Ki) / Activity | Reference |

| 3-Aminochroman Derivatives | 5-HT7 | nM to µM range | lookchem.com |

| 5-Substituted-2-aminotetralin (5-SAT) Analogues | 5-HT7 | ≤ 1 nM | nih.gov |

| 5-Substituted-2-aminotetralin (5-SAT) Analogues | 5-HT1A | ≤ 1 nM | nih.gov |

| Chroman-4-one/Chromone Derivatives | Somatostatin Receptors | Agonistic properties | gu.se |

Fundamental Investigations into Mechanisms of Action at the Molecular Level

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Preliminary studies suggest that these compounds can bind within the ATP pocket of kinases, similar to established kinase inhibitors like those based on the quinazoline (B50416) scaffold. acs.org This mode of action involves competitive inhibition, where the compound vies with ATP for binding to the enzyme's active site, thereby blocking its catalytic activity.

For derivatives targeting GPCRs, the mechanism involves interaction with specific binding sites on the receptor protein. The binding of these ligands can either activate (agonist), block (antagonist), or reduce the basal activity (inverse agonist) of the receptor. nih.gov For instance, studies on 5-HT7 receptor ligands have shown that their interaction can be stereoselective, with one enantiomer being significantly more potent than the other. lookchem.com This highlights the importance of the three-dimensional structure of the ligand in its interaction with the receptor. Furthermore, the constitutive activity of the 5-HT7 receptor can be regulated by processes such as palmitoylation of its C-terminal domain, and ligand binding can lead to desensitization of other GPCRs. nih.gov

Structure-Activity Relationship (SAR) Development and Structure-Based Drug Design (SBDD) for Optimized Biological Activity

The systematic exploration of structure-activity relationships (SAR) is fundamental to optimizing the biological activity of this compound derivatives. nih.govresearchgate.net SAR studies involve synthesizing a series of related compounds with specific structural modifications and evaluating how these changes affect their biological potency and selectivity. scirp.org

For instance, in the development of 5-HT7 receptor ligands based on a 3-aminochroman core, it was found that the nature and position of substituents on the chroman ring and the amino group significantly influence affinity and activity. lookchem.com Similarly, for chromone-based inhibitors of the ABCG2 efflux pump, substitutions at specific positions were found to be critical for potent inhibition. nih.gov

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors. This approach has been applied to various targets, including kinases and GPCRs. science.govnih.gov By understanding the binding mode of a lead compound within its target, medicinal chemists can design modifications that enhance favorable interactions and disrupt unfavorable ones, leading to improved pharmacological profiles.

Design and Synthesis of Chemically Modified Analogues for Specific Biological Hypotheses

The design and synthesis of chemically modified analogues of this compound are driven by the need to test specific biological hypotheses and to develop compounds with improved therapeutic properties. nih.govresearchgate.net This process often involves creating small, focused libraries of compounds to probe the SAR for a particular biological target. mdpi.com

For example, to investigate the role of specific functional groups in the interaction with a target protein, analogues are synthesized where these groups are altered or removed. nih.gov The synthesis of a series of 6-aryl substituted 3-(dimethylamino)chroman derivatives was undertaken to study the structural requirements for high-affinity ligands at 5-HT7 receptors. lookchem.com Similarly, novel 6-amino-5-cyano-2-thiopyrimidine derivatives were prepared to evaluate their potential as anticancer agents. nih.gov

The synthetic strategies for creating these analogues often involve multi-step reaction sequences. For instance, the synthesis of 3-aminochroman derivatives can be achieved through various established chemical transformations. acs.orgresearchgate.net These synthetic efforts are crucial for generating the chemical diversity needed to systematically explore the biological potential of the this compound scaffold.

Exploratory Studies of Biological Effects in Cellular and in vitro Systems (e.g., Antiproliferative Activity, Neuroprotection, Antioxidant Properties)

The chromanone scaffold, particularly its amino-substituted derivatives, has attracted considerable scientific interest due to its diverse biological activities. As privileged structures in medicinal chemistry, these compounds have been the focus of numerous exploratory studies in cellular and in vitro models to determine their potential therapeutic relevance. researchgate.netresearchgate.net These investigations have primarily centered on their antiproliferative, neuroprotective, and antioxidant properties.

Antiproliferative Activity

Derivatives of the core aminochromone structure have been synthesized and evaluated for their potential as anticancer agents against various human cancer cell lines. Research has shown that modifications to the aminochromone skeleton can lead to compounds with significant cytotoxic and antiproliferative effects.

One area of investigation involves the synthesis of 2-aminochromone-based N,N-di-1,2,3-triazole hybrid heterocycles. These derivatives were tested for their anti-cancer activity against HeLa (cervical cancer) cell lines. The studies revealed that these compounds exhibited potent activity, with IC₅₀ values ranging from 0.11 to 1.04 µM, which was significantly more potent than the standard, curcumin (B1669340) (IC₅₀ 4.83 ± 0.44 µM). researchgate.net

In a different study, hybrid compounds combining benzopyran-4-one (chromone) and isoxazole (B147169) moieties were synthesized and screened. A series of these hybrids (compounds 5a–d ) demonstrated potent and selective antiproliferative activity against a panel of cancer cell lines, including MDA-MB-231 (breast cancer). mdpi.comresearchgate.net For instance, compound 5c was highly potent against all tested cancer cell lines, with IC₅₀ values ranging from 3.3 to 12.92 µM, while showing minimal cytotoxicity against normal HEK-293 cells (IC₅₀ of 222.1 µM). mdpi.com This selectivity towards cancerous cells is a critical finding in the development of potential chemotherapeutic agents. mdpi.com

The broader class of amino-substituted heterocyclic compounds has also shown promise. For example, new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives were evaluated for antiproliferative activity. Nitro-based indazoles, in particular, displayed IC₅₀ values between 5–15 μM against the NCI-H460 lung carcinoma cell line. nih.gov Similarly, certain 5- and 6-substituted indazole derivatives showed specific antiproliferative activity against PC-3 (prostate cancer) cells, with the most active compounds having IC₅₀ values of 6.21 and 6.43 μmol/L. sioc-journal.cn

Table 1: Antiproliferative Activity of Selected Aminochromanone-Related Derivatives

| Compound/Derivative Class | Cell Line(s) | Measured Activity (IC₅₀) | Source(s) |

|---|---|---|---|

| 2-Aminochromone-based N,N-di-1,2,3-triazoles | HeLa | 0.11 to 1.04 µM | researchgate.net |

| Benzopyran-4-one-isoxazole hybrid (5a ) | MDA-MB-231 | 5.6–17.84 µM | mdpi.com |

| Benzopyran-4-one-isoxazole hybrid (5c ) | Various cancer lines | 3.3–12.92 µM | mdpi.com |

| Nitro-based benzo[g]indazoles (11a, 11b, 12a, 12b ) | NCI-H460 | 5–15 µM | nih.gov |

| Indazole-5-carboxamide derivative (8a ) | PC-3 | 6.21 µmol/L | sioc-journal.cn |

| Indazole-6-formamide derivative (14a ) | PC-3 | 6.43 µmol/L | sioc-journal.cn |

Neuroprotection

Chroman derivatives are recognized for their neurotropic activity and are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.gov The chroman-amine structure is considered valuable for its ability to cross the blood-brain barrier and exert neuroprotective effects. vulcanchem.com

In a significant study, various chromone derivatives were evaluated for their neuroprotective effects in a rat model of Alzheimer's disease. nih.gov Two compounds, C3AACP6 and C3AACP7 , were found to promote the recovery of aerobic metabolism, enhance the activity of mitochondrial enzymes, and reduce neuroinflammation in the hippocampus of the test subjects. nih.gov The administration of these substances also lessened cognitive deficits in the animal models, suggesting a mechanism of action that involves the restoration of mitochondrial function to decrease neuroinflammation, ultimately leading to neuroprotection. nih.gov

Further research into chromone analogs isolated from natural sources, such as the soil actinomycete Microbispora sp., has identified novel compounds with neuroprotective properties. These compounds demonstrated the ability to protect P19-derived neurons from oxidative stress induced by serum deprivation at very low concentrations (1 ng/mL). researchgate.net

The structural components of this compound are also relevant in this context. Chroman-3-amine derivatives have been found to possess a high affinity for the 5-HT₁ₐ receptor, which is associated with the prevention of neuronal death and oxidative stress. researchgate.net Furthermore, molecules incorporating a chroman-4-amine (B2768764) unit have been linked to the regulation of neuroinflammation. researchgate.net This highlights the potential of the aminochroman scaffold in designing agents that can target pathways involved in neurodegeneration.

Table 2: Neuroprotective Effects of Selected Chroman and Chromone Derivatives

| Compound/Derivative Class | System/Model | Observed Biological Effect | Source(s) |

|---|---|---|---|

| Chromone derivatives (C3AACP6 , C3AACP7 ) | Rat model of Alzheimer's disease | Recovery of aerobic metabolism, increased mitochondrial enzyme activity, reduced neuroinflammation. | nih.gov |

| Chromone analogs from Microbispora sp. | P19-derived neurons | Protection against oxidative stress induced by serum deprivation. | researchgate.net |

| Chroman-3-amine derivatives | In vitro assays | High affinity for 5-HT₁ₐ receptor, linked to prevention of neuronal death and oxidative stress. | researchgate.net |

| Chroman-4-amine unit | In vitro assays | Linked to control of neuroinflammation. | researchgate.net |

Antioxidant Properties

The chroman and related chromone structures are well-regarded for their antioxidant capabilities. mdpi.complos.org Specifically, aminochroman has been identified as a compound exhibiting strong antioxidant activity. researchgate.net The antioxidant potential of these molecules is generally attributed to the presence of hydroxyl and/or amino groups, which can donate a hydrogen atom to scavenge free radicals, thereby increasing the stability of the molecule. plos.org

The antioxidant properties of various derivatives are often evaluated using in vitro models, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. plos.orgpensoft.net Studies on related coumarin (B35378) derivatives, such as 4-Methylumbelliferone, show that the introduction of amino or hydroxyl groups significantly enhances antioxidant activity. plos.org The elimination of a hydrogen atom from these groups is a key step in the radical scavenging mechanism. plos.org A comparative evaluation of the antioxidant properties of aminophenols with an isobornyl substituent also demonstrated that this class of compounds represents highly active inhibitors of oxidative processes. researchgate.net

Table 3: Antioxidant Profile of Aminochroman and Related Derivatives

| Compound/Derivative Class | Method/Observation | Finding | Source(s) |

|---|---|---|---|

| Aminochroman | Assessed in oxidations of methyl linoleate | Exhibited strong antioxidant activity. | researchgate.net |

| 4-Methylumbelliferone derivatives (with amino groups) | DPPH radical scavenging assay | Exhibit excellent radical scavenging activities due to hydrogen donation from the amino group. | plos.org |

| Chromene derivatives | General observation | Possess pronounced antioxidant properties, with some comparable in efficiency to quercetin. | mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.